molecular formula C8H8ClF2N5 B1420969 (2,5-difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride CAS No. 1240528-28-2

(2,5-difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride

Cat. No.: B1420969
CAS No.: 1240528-28-2
M. Wt: 247.63 g/mol
InChI Key: PKCDQOOSQQIYDA-UHFFFAOYSA-N
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Description

(2,5-Difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H8N5ClF2. It is a solid substance used primarily in research and development within the fields of chemistry and biology. This compound is known for its unique structure, which includes a tetrazole ring and difluorophenyl group, making it a subject of interest for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride typically involves the reaction of 2,5-difluorobenzyl chloride with sodium azide to form the corresponding tetrazole. This intermediate is then reacted with ammonia or an amine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: DMF, DMSO, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

(2,5-Difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,5-difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure can result in different interactions with molecular targets compared to similar compounds .

Properties

IUPAC Name

(2,5-difluorophenyl)-(2H-tetrazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N5.ClH/c9-4-1-2-6(10)5(3-4)7(11)8-12-14-15-13-8;/h1-3,7H,11H2,(H,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCDQOOSQQIYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(C2=NNN=N2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,5-difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride
Reactant of Route 2
(2,5-difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride
Reactant of Route 3
(2,5-difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride
Reactant of Route 4
(2,5-difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride
Reactant of Route 5
(2,5-difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride
Reactant of Route 6
(2,5-difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride

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